n-(1-chloro-3-phenylpropan-2-yl)benzamide
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Overview
Description
n-(1-chloro-3-phenylpropan-2-yl)benzamide: is an organic compound with the molecular formula C16H16ClNO. It is a derivative of benzamide, where the amide nitrogen is substituted with an alpha-(chloromethyl)phenethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of n-(1-chloro-3-phenylpropan-2-yl)benzamide typically begins with benzamide and alpha-(chloromethyl)phenethylamine.
Reaction Conditions: The reaction involves the condensation of benzamide with alpha-(chloromethyl)phenethylamine in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: n-(1-chloro-3-phenylpropan-2-yl)benzamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: n-(1-chloro-3-phenylpropan-2-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: n-(1-chloro-3-phenylpropan-2-yl)benzamide may act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby blocking their activity.
Receptor Binding: The compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
N-(alpha-(chloromethyl)phenethyl)acetamide: This compound is similar in structure but has an acetamide group instead of a benzamide group, leading to different reactivity and applications.
Uniqueness:
Properties
CAS No. |
19071-62-6 |
---|---|
Molecular Formula |
C16H16ClNO |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
N-(1-chloro-3-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c17-12-15(11-13-7-3-1-4-8-13)18-16(19)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19) |
InChI Key |
PPDXKKJMVOBAND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=CC=C2 |
Synonyms |
Benzamide, N-(alpha-(chloromethyl)phenethyl)- |
Origin of Product |
United States |
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